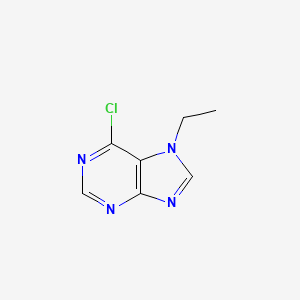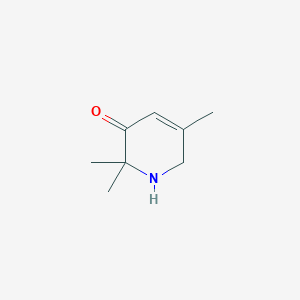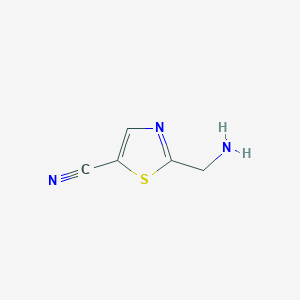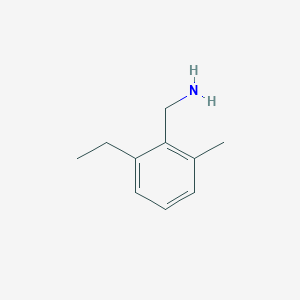![molecular formula C6H3ClN4O B3282426 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde CAS No. 749929-27-9](/img/structure/B3282426.png)
6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. Researchers have explored various synthetic routes, such as condensation reactions between appropriate precursors or cyclization of related compounds. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde consists of a triazolopyrimidine core with a chlorine atom and an aldehyde group. The arrangement of atoms and bond angles significantly influences its properties and reactivity. Computational studies and X-ray crystallography have provided insights into its 3D structure and conformation .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic additions, condensations, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding its reactivity profile is crucial for designing derivatives with specific properties .
作用機序
The biological activity of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde remains an area of interest. Studies have suggested that it may interact with specific enzymes or receptors. For instance, it has been investigated as a CDK2 inhibitor, which makes it relevant for cancer treatment. Further mechanistic studies are needed to elucidate its precise mode of action .
特性
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVBODKONRTYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729890 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749929-27-9 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Propan-2-yl)cyclohexyl]methanamine](/img/structure/B3282373.png)



![3-chloro-N-(3-chloro-4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3282408.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B3282415.png)
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3282418.png)


![2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid](/img/structure/B3282447.png)

